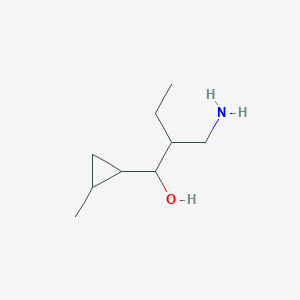
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropyl ring, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopropyl derivative followed by the introduction of the aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The cyclopropyl ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with similar reactivity but lacks the aminomethyl and cyclopropyl groups.
2-Methylcyclopropylmethanol: Contains the cyclopropyl ring but lacks the aminomethyl group.
Aminomethylcyclopropane: Contains the aminomethyl group but lacks the butanol backbone.
Uniqueness
2-(Aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(2-methylcyclopropyl)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(5-10)9(11)8-4-6(8)2/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
BHEUWJQISRHMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1CC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


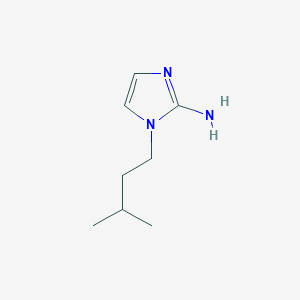
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
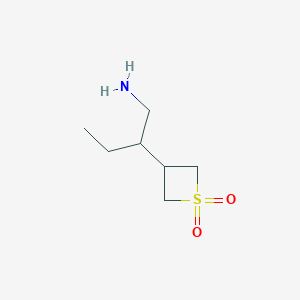
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)

![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
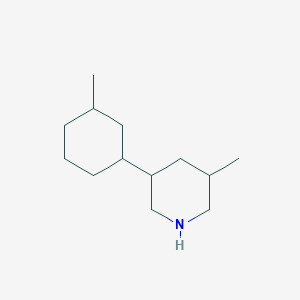
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
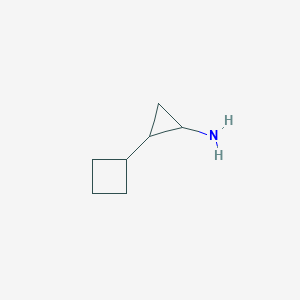
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
